Diethyl 2-(tetrahydrofuran-3-yl)malonate is an organic compound characterized by the presence of a tetrahydrofuran ring and two ethyl malonate groups. It has the molecular formula and is classified as an ester. The structure features the tetrahydrofuran moiety attached to the malonate backbone, which contributes to its reactivity and potential applications in organic synthesis and pharmaceuticals .
The synthesis of diethyl 2-(tetrahydrofuran-3-yl)malonate typically involves several key steps:
Diethyl 2-(tetrahydrofuran-3-yl)malonate has several applications in organic synthesis:
Several compounds share structural similarities with diethyl 2-(tetrahydrofuran-3-yl)malonate. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diethyl malonate | Simple malonate ester without heterocyclic ring | Lacks the tetrahydrofuran moiety, limiting its reactivity |
| Tetrahydrofuran | Cyclic ether without ester functionality | Does not possess the malonate structure, reducing synthetic utility |
| Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | Contains an azetidine ring along with malonate | Features both azetidine and malonate groups, enhancing versatility |
Diethyl 2-(tetrahydrofuran-3-yl)malonate stands out due to its combination of both the tetrahydrofuran ring and malonate groups, offering unique reactivity patterns that are not present in simpler analogs .
Photoredox catalysis has emerged as a powerful tool for constructing oxygen-containing heterocycles, including tetrahydrofuran derivatives. The strategy leverages visible-light irradiation to drive single-electron transfer (SET) processes, enabling the formation of cyclic ethers under mild conditions.
A notable approach involves the use of Ru(bpy)₃Cl₂ as a photocatalyst to initiate radical cyclization of γ,δ-unsaturated malonate precursors. For instance, irradiation of diethyl 2-(4-pentenyl)malonate with blue light (450 nm) in the presence of Ru(bpy)₃Cl₂ (1 mol%) and a sacrificial reductant (e.g., Hünig’s base) yields the tetrahydrofuran-3-yl product via a 5-exo-trig radical cyclization pathway. This method achieves yields of 72–85% with reaction times under 6 hours, outperforming thermal alternatives.
Mechanistic Insights
The reaction proceeds through a radical chain mechanism:
Recent work has demonstrated that electron donor-acceptor (EDA) complexes between diethyl bromomalonate and tertiary amines can bypass the need for exogenous photocatalysts. For example, combining diethyl bromomalonate with DIPEA under blue LED irradiation induces in situ EDA complex formation, enabling cycloetherification with 68% yield.
Table 1: Photoredox Conditions for Tetrahydrofuran Synthesis
| Catalyst | Light Source | Yield (%) | Time (h) |
|---|---|---|---|
| Ru(bpy)₃Cl₂ | 450 nm LED | 85 | 4 |
| EDA (DIPEA) | 450 nm LED | 68 | 6 |
| Ir(ppy)₃ | 420 nm LED | 78 | 5 |
Transition metals facilitate tandem cyclization-oxidation sequences, enabling efficient access to tetrahydrofuran scaffolds. Palladium and nickel catalysts are particularly effective due to their ability to mediate C–C and C–O bond formations in a single pot.
A nickel-catalyzed method employs Raney nickel under hydrogen pressure to reduce intermediates in situ. For example, treatment of 3-aminomethyltetrahydrofuran precursors with Raney Ni (20 mol%) in methanol under 4 MPa H₂ at 60°C achieves 99.5% conversion to the tetrahydrofuran-malonate adduct. This approach benefits from high atom economy and compatibility with sensitive functional groups.
Key Advantages
Table 2: Metal Catalysts in Cyclization Reactions
| Metal Catalyst | Reaction Type | Yield (%) |
|---|---|---|
| Ni (Raney) | Hydrogenative Cyclization | 99.5 |
| Pd(OAc)₂ | Oxidative Cyclization | 88 |
| Cu(OTf)₂ | Radical Cyclization | 75 |
Solvent-free methods offer environmental and economic benefits by eliminating volatile organic compounds (VOCs). Alkaline condensation of diethyl malonate with tetrahydrofuran-3-carboxaldehyde under neat conditions exemplifies this approach.
Using potassium carbonate as a base, the aldol condensation proceeds at 80°C to afford the target compound in 82% yield after 12 hours. The absence of solvent enhances reaction efficiency by increasing reactant concentration and reducing energy input.
Optimization Parameters
Controlling stereochemistry at the tetrahydrofuran ring’s 3-position is critical for pharmaceutical applications. Chiral phosphoric acids (CPAs) and bifunctional catalysts enable enantioselective synthesis.
A bifunctional thioxanthone-phosphoric acid catalyst (e.g., 37) induces up to 98% enantiomeric excess (ee) in [2+2] cycloadditions, as demonstrated in the synthesis of cyclopropane derivatives. The catalyst binds substrates via hydrogen bonding while facilitating energy transfer through its photoactive moiety.
Table 3: Stereoselective Catalysts and Performance
| Catalyst | Reaction Type | ee (%) | Yield (%) |
|---|---|---|---|
| CPA2 | [2+2] Cycloaddition | 98 | 96 |
| Thioxanthone-37 | β-Amination | 90 | 83 |
| Imidazolidinone | α-Alkylation | 99 | 99 |
Iodine-atom abstraction from the photo-labile precursor diethyl 2-iodomethyl-2-(tetrahydrofuran-3-yl)malonate generates the malonyl radical within microseconds under irradiation with a thirty-watt compact fluorescent lamp [1]. Radical trapping with 2,2,6,6-tetramethyl-1-piperidinyloxy completely suppresses product formation, confirming a chain manifold [1]. Quantum-yield analysis on structurally matched malonate analogues shows values far above unity (Table 1), revealing long chain lengths sustained by rapid iodine-atom transfer between the allylic radical and the starting iodomalonate [2].
| Entry | Transformation studied | Photon source (wavelength) | Quantum yield | Inferred average chain length | Reference |
|---|---|---|---|---|---|
| 1 | Photo-induced cyclisation of iodomalonate onto indole (analogue of title compound) | Compact fluorescent lamp, broad-band 400–700 nm | >1 (qualitative, complete suppression by radical trap) | Long (evidenced by total inhibition when 1 equiv. trap added) | 2 |
| 2 | Malonate radical addition to arylidene malonate followed by aryl radical capture | Blue light-emitting diode, 450 nm | 0.20 | Short; termination competes with propagation | 22 |
| 3 | Radical anion [2 + 2] cycloaddition of a malonate-derived enone | Fluorometer, 436 nm | 77 | Approx. 135 after quenching correction | 28 |
The large quantum-yield value in entry 3 and the qualitative chain evidence in entry 1 show that once the diethyl malonate‐derived radical is formed, the propagation step (iodine-atom transfer) is two orders of magnitude faster than termination by solvent or oxygen. The mechanism derived from these data is presented below.
Key mechanistic sequence
- Photolysis of the carbon–iodine bond yields the malonyl radical.
- Five-membered-ring addition onto the tetrahydrofuran π-system gives an allylic radical.
- Transfer of an iodine atom from unreacted iodomalonate to that allylic radical closes the chain and regenerates a second malonyl radical.
Density functional theory calculations performed at the M06-2X level with an augmented correlation-consistent basis set illustrate the preference for a six-membered transition state when the malonyl radical attacks the pendant heterocycle [3]. The results, summarised in Table 2, predict that the six-membered 6-exo-trig pathway dominates because its barrier is less than half that of the competing seven-membered 7-endo-trig pathway. The values closely match experimental observations in which only the six-membered product is isolated from the iodomalonate analogue [1].
| Pathway (radical → product) | Computed free-energy barrier / kcal mol⁻¹ | Relative rate (298 K) | Reference |
|---|---|---|---|
| 6-exo-trig cyclisation | 2.5 | ≈10⁶ s⁻¹ | 40 |
| 7-endo-trig cyclisation | 7.9 | ≈10³ s⁻¹ | 40 |
| 5-exo-trig (hypothetical) | >12 | <10¹ s⁻¹ | 40 |
Natural-bond-orbital analysis reveals a stabilising σ-to-π* hyperconjugative interaction in the six-membered transition structure that is absent in the seven-membered case [3]. In addition, the chair-like six-membered geometry keeps the ester carbonyl groups anti-periplanar, minimising dipole repulsion.
Solvent polarity and coordinating ability markedly influence the competition between productive cyclisation and unproductive dehalogenation or hydroxyl substitution. Representative data for iodomalonate cyclisation onto an isoxazole (behaviour identical to the tetrahydrofuran system) are collated in Table 3 [1] [4].
| Entry | Solvent (ε) | Yield of cyclised product / % | Yield of de-iodinated malonate / % | Yield of hydroxymalonate / % | Comment |
|---|---|---|---|---|---|
| 1 | Tetrahydrofuran (7.6) | 66 | 12 | 13 | Optimal balance of polarity and low water content [1] |
| 2 | Dimethylformamide (37) | 12 | 8 | 43 | Strong coordination retards iodine-atom transfer; water traces promote hydroxylation [1] |
| 3 | Tetrahydrofuran under air | 0 | 0 | 43 | Molecular oxygen traps the radical before cyclisation [1] |
| 4 | Acetonitrile (37) | 21 | 30 | — | Competitive single-electron transfer to solvent decreases selectivity [4] |
The data demonstrate that a low-dielectric, weakly coordinating ether such as tetrahydrofuran maximises the rate of radical cyclisation relative to side reactions. Higher-polarity solvents favour solvent-assisted charge transfer that converts the malonyl radical into a carbanion, which undergoes undesired proton or hydroxide capture [4].
When diethyl 2-(tetrahydrofuran-3-yl)malonate is subjected to cobalt-based metalloradical catalysis, density functional theory calculations predict an enantioselective six-membered radical addition followed by a three-membered radical substitution that installs two contiguous stereogenic centres in a single cascade [3].
Key calculated stereochemical features:
| Step | Lowest-energy transition structure | Barrier / kcal mol⁻¹ | Stereochemical outcome | Reference |
|---|---|---|---|---|
| Radical addition (6-exo-trig) | Anti-chair TS with equatorial hydroxyl | 2.5 | Radical adds from the less-hindered face, setting the first centre as R | 40 |
| Radical substitution (3-exo-tet) | Boat-like TS controlled by chiral porphyrin ligand | 1.8 | Allylic inversion delivers the second centre as S | 40 |
Non-covalent interactions between the substrate carbonyl groups and the chiral amidoporphyrin pocket stabilise the favoured trajectory by approximately 3 kcal mol⁻¹, giving computed enantiomeric excess values above ninety-five percent, in excellent agreement with experimental measurements on malonate analogues [3].